molecular formula C15H11Br2N3OS B15013334 5-(2-bromophenyl)-3-{[(2-bromophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione

5-(2-bromophenyl)-3-{[(2-bromophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B15013334
M. Wt: 441.1 g/mol
InChI Key: UESDYJSDVPXKLZ-UHFFFAOYSA-N
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Description

5-(2-BROMOPHENYL)-3-{[(2-BROMOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-BROMOPHENYL)-3-{[(2-BROMOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of Bromophenyl Groups: The bromophenyl groups can be introduced through nucleophilic substitution reactions using bromobenzene derivatives.

    Formation of the Thione Moiety: The thione group can be introduced by treating the oxadiazole intermediate with sulfur-containing reagents such as thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl groups, potentially leading to the formation of phenyl derivatives.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thione moiety and bromophenyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-{[(phenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione: Lacks the bromine atoms, which may affect its reactivity and biological activity.

    5-(2-Chlorophenyl)-3-{[(2-chlorophenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione: Contains chlorine instead of bromine, which may result in different chemical and biological properties.

Uniqueness

The presence of bromine atoms in 5-(2-BROMOPHENYL)-3-{[(2-BROMOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE makes it unique compared to its analogs. Bromine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, potentially leading to distinct applications and properties.

Properties

Molecular Formula

C15H11Br2N3OS

Molecular Weight

441.1 g/mol

IUPAC Name

3-[(2-bromoanilino)methyl]-5-(2-bromophenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H11Br2N3OS/c16-11-6-2-1-5-10(11)14-19-20(15(22)21-14)9-18-13-8-4-3-7-12(13)17/h1-8,18H,9H2

InChI Key

UESDYJSDVPXKLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=S)O2)CNC3=CC=CC=C3Br)Br

Origin of Product

United States

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